2,4-Cyclohexadienone 2,4-Cyclohexadienone
Brand Name: Vulcanchem
CAS No.: 24599-57-3
VCID: VC19696086
InChI: InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2
SMILES:
Molecular Formula: C6H6O
Molecular Weight: 94.11 g/mol

2,4-Cyclohexadienone

CAS No.: 24599-57-3

Cat. No.: VC19696086

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

2,4-Cyclohexadienone - 24599-57-3

Specification

CAS No. 24599-57-3
Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
IUPAC Name cyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2
Standard InChI Key WQPDQJCBHQPNCZ-UHFFFAOYSA-N
Canonical SMILES C1C=CC=CC1=O

Introduction

Molecular Structure and Fundamental Properties

2,4-Cyclohexadienone belongs to the class of cyclic dienones, featuring a planar six-membered ring with alternating double bonds at the 1,3-positions and a ketone group at position 1. The conjugation of the π-electrons across the dienone system results in significant resonance stabilization, which influences its chemical behavior.

Electronic Configuration and Resonance

The electronic structure of 2,4-cyclohexadienone is defined by delocalized π-electrons across the C1–C2 and C3–C4 double bonds, with the ketone oxygen contributing to polarization. This delocalization lowers the energy of the LUMO (lowest unoccupied molecular orbital), enhancing electrophilic reactivity at the carbonyl carbon .

Property2,4,4,6-Tetrabromo-2,5-cyclohexadienone 6-Carbonyl-2,4-cyclohexadienone
Molecular FormulaC₆H₂Br₄OC₇H₄O₂
Molecular Weight (g/mol)409.7120.10
Melting Point (°C)120–127Not reported
Boiling Point (°C)365.8 (predicted)Not reported
Density (g/cm³)2.6462Not reported

Synthetic Methodologies

Traditional Synthesis Routes

Historically, 2,4-cyclohexadienone derivatives were prepared via halogenation of phenolic precursors. For instance, 2,4,4,6-tetrabromo-2,5-cyclohexadienone is synthesized by brominating 2,4,6-tribromophenol with bromine in acetic acid and sodium acetate . This electrophilic aromatic substitution proceeds via intermediate bromonium ion formation, yielding the tetrabrominated product in high purity.

Modern Microwave-Assisted Approaches

Recent advances leverage microwave irradiation to accelerate reaction kinetics. A 2016 study demonstrated that tertiary propargyl vinyl ethers undergo a base-catalyzed domino reaction under microwave conditions (300 W, 190°C) to form α-quaternized 2,4-cyclohexadienones . Imidazole catalyzes the tandem electrocyclization and aromatization steps, achieving yields of 59–87%. This method tolerates diverse functional groups, including aryl, tert-butyl, and trimethylsilyl substituents, enabling the synthesis of structurally complex derivatives.

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
Halogenation Br₂, CH₃COOH, NaOAcHighScalability, high functional group tolerance
Microwave Domino 190°C, imidazole, xylene59–87Rapid, diversity-oriented synthesis

Chemical Reactivity and Derivatives

Electrophilic and Nucleophilic Reactions

The electron-deficient carbonyl group in 2,4-cyclohexadienone facilitates nucleophilic attacks, while the conjugated diene system participates in Diels-Alder reactions. Brominated derivatives, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone, act as catalysts in deoxygenation reactions, converting sulfoxides to sulfides and alcohols to azides .

Functionalized Derivatives

  • 6-Carbonyl-2,4-cyclohexadienone (C₇H₄O₂): This derivative, featuring an additional carbonyl group, exhibits enhanced electrophilicity and serves as a precursor in quinone synthesis .

  • α-Quaternized Derivatives: Introduced via the domino manifold, these compounds host a formyl group at C-2 and a quaternized carbon at C-6, broadening their utility in asymmetric catalysis .

Applications in Organic Synthesis

Catalysis

The tetrabromo derivative’s ability to abstract oxygen atoms makes it effective in deoxygenating sulfoxides and oxidizing alcohols. For example, it catalyzes the conversion of alcohols to azides under mild conditions, a critical step in click chemistry .

Natural Product Synthesis

2,4-Cyclohexadienone scaffolds are pivotal in synthesizing diterpenes like ent-3β-hydroxypimara-8(14),9,15-trien-12-one, a biogenetic precursor to antitumor agent spruceanol . The compound’s propensity for single-bond migrations enables efficient phenol derivative generation.

Future Directions

Ongoing research aims to exploit 2,4-cyclohexadienone’s electronic structure for photoredox catalysis and green chemistry applications. Advances in continuous-flow synthesis may enhance the scalability of microwave-assisted methods, while computational studies could predict novel derivatives with tailored reactivity.

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